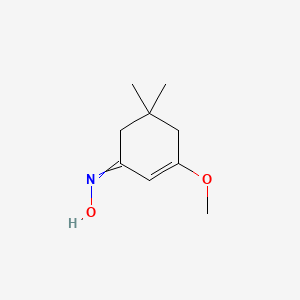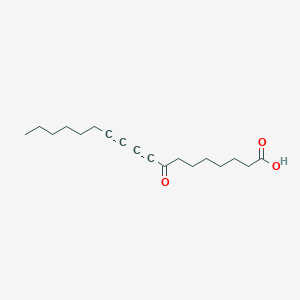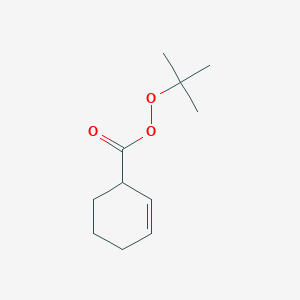
tert-Butyl cyclohex-2-ene-1-carboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl cyclohex-2-ene-1-carboperoxoate is an organic compound with the molecular formula C11H18O3 It is a peroxy ester, which means it contains a peroxide functional group (–O–O–) bonded to an ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclohex-2-ene-1-carboperoxoate typically involves the reaction of tert-butyl hydroperoxide with cyclohex-2-en-1-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds via the formation of a peroxy intermediate, which then undergoes esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
化学反応の分析
Types of Reactions
Tert-Butyl cyclohex-2-ene-1-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or acids depending on the nucleophile used.
科学的研究の応用
Tert-Butyl cyclohex-2-ene-1-carboperoxoate has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials where peroxide groups are required for cross-linking and stabilization.
作用機序
The mechanism of action of tert-Butyl cyclohex-2-ene-1-carboperoxoate involves the generation of reactive oxygen species (ROS) due to the presence of the peroxide group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The compound can also participate in radical-mediated reactions, where the peroxide group decomposes to form free radicals that initiate further chemical transformations.
類似化合物との比較
Similar Compounds
tert-Butyl hydroperoxide: Contains a peroxide group but lacks the ester functionality.
Cyclohex-2-en-1-one: Contains the cyclohexene ring but lacks the peroxide and ester groups.
tert-Butyl peroxybenzoate: Contains a peroxide group and an ester group but with a different aromatic structure.
Uniqueness
Tert-Butyl cyclohex-2-ene-1-carboperoxoate is unique due to the combination of a cyclohexene ring, a tert-butyl group, and a peroxy ester functionality
特性
CAS番号 |
63592-39-2 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
tert-butyl cyclohex-2-ene-1-carboperoxoate |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |
InChIキー |
GKBSEHJHCQCWPN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOC(=O)C1CCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


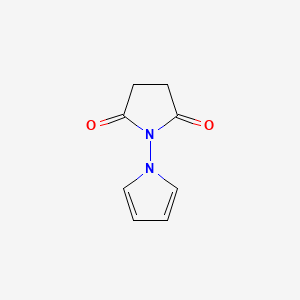
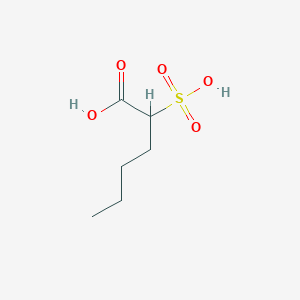


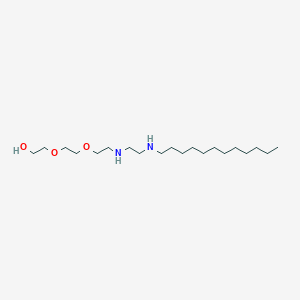
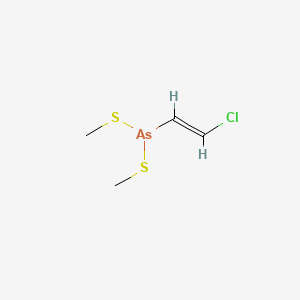
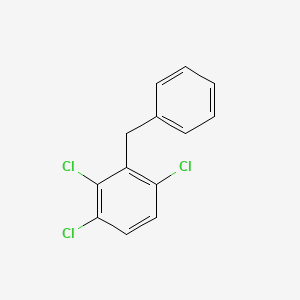
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
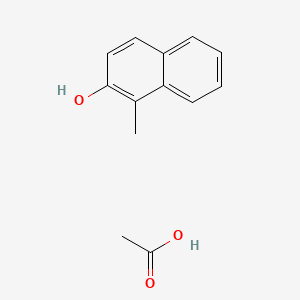
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)
